molecular formula C17H9BrFN3O2S B2439089 6-bromo-3-(5-((2-fluorophenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one CAS No. 326913-86-4

6-bromo-3-(5-((2-fluorophenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

Cat. No. B2439089
M. Wt: 418.24
InChI Key: IVOLKBXAEDSAPI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-withdrawing bromine and fluorine atoms would likely influence the electronic structure of the molecule, potentially affecting its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine and fluorine atoms would likely make this compound relatively dense and polar .

Scientific Research Applications

Synthesis and Biological Evaluation

The chemical compound 6-bromo-3-(5-((2-fluorophenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is part of a broader class of compounds that have been synthesized and evaluated for various biological activities. One notable example is the series of derivatives synthesized through a metal-free catalyzed one-pot multicomponent reaction, showing good yields and screened for antimicrobial activity (Merugu et al., 2020). These compounds were obtained from 3-(2-bromoacetyl)chromen-2-ones, 5-amino-1,3,4-thiadiazole-2-thiol, and substituted benzaldehydes, showcasing the versatility and potential of the core structure in developing antimicrobial agents.

Antimicrobial Activity

The structural analogs of 6-bromo-3-(5-((2-fluorophenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one have shown promising antimicrobial properties. Research indicates compounds synthesized from 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one with different active compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Abdel-Aziem et al., 2021). This highlights the potential of these derivatives as bases for developing new antimicrobial agents.

Anticancer Activity

While the specific compound has not been directly linked to anticancer research, related compounds within the 1,3,4-thiadiazole family have been explored for their anticancer properties. Derivatives of thiadiazole and chromen-2-one moieties are known to be of interest in the synthesis of potential anticancer agents, indicating that further research into compounds like 6-bromo-3-(5-((2-fluorophenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one could uncover valuable anticancer activity (Bhat et al., 2004).

Antioxidant Properties

Compounds with the 1,3,4-thiadiazole moiety have also been evaluated for their antioxidant properties. The antioxidative potential of these derivatives indicates a promising area for further investigation, potentially including the compound , given its structural similarities with known antioxidative agents (Budziak et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many halogenated organic compounds are toxic and should be handled with care .

Future Directions

The potential applications and future directions for a compound like this would depend on its specific properties and activities. For example, if it were found to have biological activity, it might be studied as a potential pharmaceutical .

properties

IUPAC Name

6-bromo-3-[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrFN3O2S/c18-10-5-6-14-9(7-10)8-11(16(23)24-14)15-21-22-17(25-15)20-13-4-2-1-3-12(13)19/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOLKBXAEDSAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-(5-((2-fluorophenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

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